molecular formula C10H21ClN2O3 B2963127 ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride CAS No. 2567504-39-4

ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride

Cat. No.: B2963127
CAS No.: 2567504-39-4
M. Wt: 252.74
InChI Key: XHPNIPXDVOYZAD-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is a chemical compound with the molecular formula C10H20N2O3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a dimethylamino group, and a methylpropanamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with N,N-dimethylaminopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(dimethylamino)propionamido]acetate hydrochloride
  • N,N-Dimethylglycine ethyl ester hydrochloride
  • N-Methyl-N-(3-dimethylaminopropyl)glycine ethyl ester hydrochloride

Uniqueness

Ethyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methylpropanamido groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-5-15-10(14)8-12(4)9(13)6-7-11(2)3;/h5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPNIPXDVOYZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)CCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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